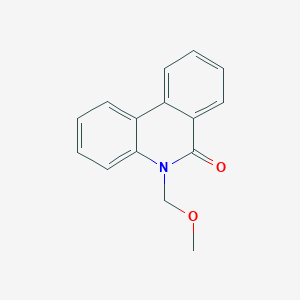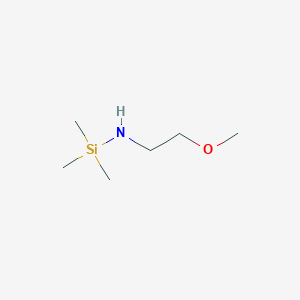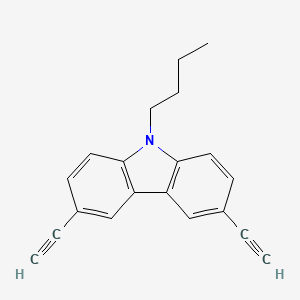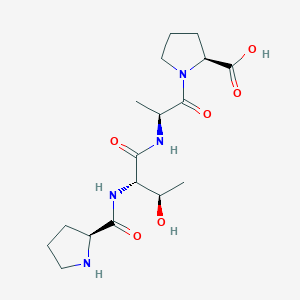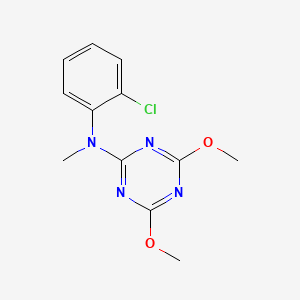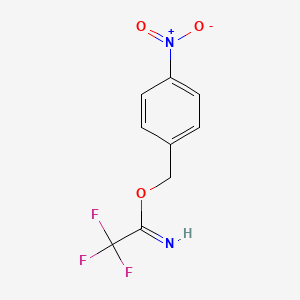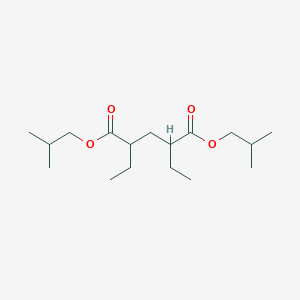
Bis(2-methylpropyl) 2,4-diethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) 2,4-diethylpentanedioate is an organic compound with the molecular formula C17H32O4. It is also known as diisobutyl 2,4-diethylglutarate. This compound is a diester derived from pentanedioic acid, where the esterifying groups are 2-methylpropyl groups. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) 2,4-diethylpentanedioate typically involves the esterification of 2,4-diethylpentanedioic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to enhance the reaction rate and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl) 2,4-diethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,4-diethylpentanedioic acid and 2-methylpropanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions. Basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Transesterification: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in methanol or ethanol is used for transesterification reactions.
Major Products
Hydrolysis: 2,4-diethylpentanedioic acid and 2-methylpropanol.
Reduction: 2,4-diethylpentanediol and 2-methylpropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Bis(2-methylpropyl) 2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ester groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of ester bonds.
Medicine: It may be explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl) 2,4-diethylpentanedioate largely depends on the specific application. In enzymatic hydrolysis, for example, the ester bonds are cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its ester functional groups, which can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutyl adipate: Similar in structure but derived from adipic acid instead of pentanedioic acid.
Diisobutyl phthalate: Another diester but derived from phthalic acid.
Diisobutyl sebacate: Derived from sebacic acid, with longer carbon chains.
Uniqueness
Bis(2-methylpropyl) 2,4-diethylpentanedioate is unique due to the presence of ethyl groups on the pentanedioic acid backbone, which can influence its physical and chemical properties. This structural variation can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other similar diesters.
Propriétés
Numéro CAS |
499195-53-8 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 2,4-diethylpentanedioate |
InChI |
InChI=1S/C17H32O4/c1-7-14(16(18)20-10-12(3)4)9-15(8-2)17(19)21-11-13(5)6/h12-15H,7-11H2,1-6H3 |
Clé InChI |
UHVSIDIVTKIDTC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)C(=O)OCC(C)C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


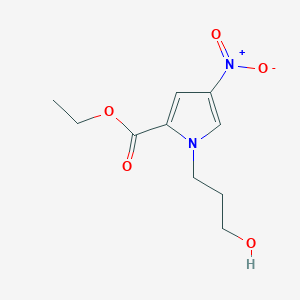
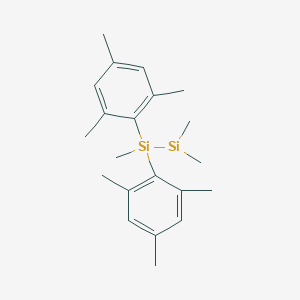
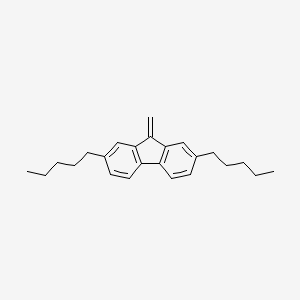
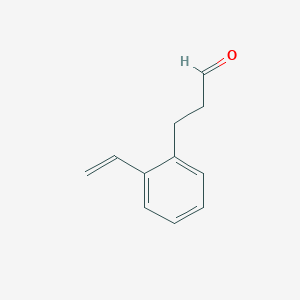

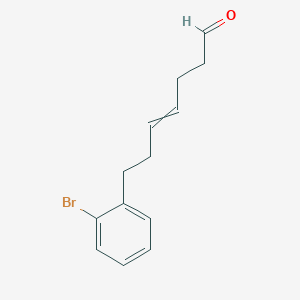
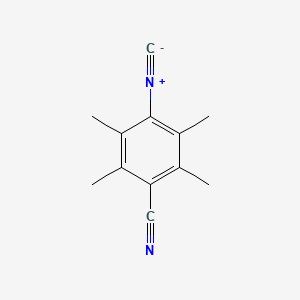
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
